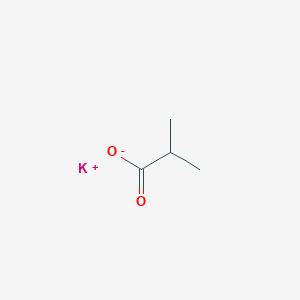

potassium;2-methylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.K/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOHISOWGKIIKX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Potassium 2-Methylpropanoate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate. The primary and most direct method for its preparation is the acid-base neutralization of 2-methylpropanoic acid (isobutyric acid) with a suitable potassium base. This document outlines the fundamental reaction pathways, detailed experimental protocols, and characterization of the final product.

Introduction

Potassium 2-methylpropanoate is a potassium salt of isobutyric acid with the chemical formula C₄H₇KO₂.[1][2] It serves as a reagent and catalyst in various chemical syntheses.[3] For instance, it is utilized as an organic base catalyst in the production of sucrose (B13894) acetate (B1210297) isobutyrate.[3] In biochemical research, it is a source of the isobutyrate anion.

Synthetic Pathways

The synthesis of potassium 2-methylpropanoate is primarily achieved through a direct acid-base neutralization reaction. Two common potassium bases are employed for this purpose: potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃).[3]

Reaction with Potassium Hydroxide

The reaction of 2-methylpropanoic acid with potassium hydroxide is a simple and rapid neutralization that yields potassium 2-methylpropanoate and water.[3]

(CH₃)₂CHCOOH + KOH → (CH₃)₂CHCOOK + H₂O[3]

Reaction with Potassium Carbonate

Potassium carbonate is another effective base for this synthesis. In this reaction, two moles of 2-methylpropanoic acid react with one mole of potassium carbonate to produce two moles of the desired salt, along with water and carbon dioxide gas. The evolution of CO₂ gas is observed as effervescence.[3]

2(CH₃)₂CHCOOH + K₂CO₃ → 2(CH₃)₂CHCOOK + H₂O + CO₂[3]

Data Presentation

The following table summarizes the key reactants and byproducts for the two primary synthetic routes.

| Reactant 1 | Reactant 2 | Stoichiometry (Acid:Base) | Byproducts |

| 2-Methylpropanoic Acid | Potassium Hydroxide (KOH) | 1:1 | Water (H₂O) |

| 2-Methylpropanoic Acid | Potassium Carbonate (K₂CO₃) | 2:1 | Water (H₂O), Carbon Dioxide (CO₂) |

Experimental Protocols

Below are detailed methodologies for the laboratory synthesis of potassium 2-methylpropanoate.

Synthesis using Potassium Hydroxide

Materials:

-

2-Methylpropanoic acid (isobutyric acid)

-

Potassium hydroxide (KOH) pellets

-

Deionized water

-

Ethanol (B145695) (optional, as a solvent)

-

Bromothymol blue indicator (optional)[4]

Procedure:

-

Preparation of Reactants: Accurately weigh a stoichiometric amount of potassium hydroxide pellets and dissolve them in a minimal amount of deionized water in a beaker. In a separate flask, measure the corresponding molar equivalent of 2-methylpropanoic acid. For example, to a solution of 10.0 mL of hydrochloric acid, approximately 9 mL of a potassium hydroxide solution of the same concentration is added.[4]

-

Reaction: Slowly add the potassium hydroxide solution to the 2-methylpropanoic acid with constant stirring. The reaction is exothermic. To monitor the neutralization, a few drops of bromothymol blue can be added to the acid, and the base is added until the solution turns green, indicating neutrality.[4]

-

Isolation: After the reaction is complete, the water can be removed by heating the solution in an evaporating dish until the product is dry.[4] Care should be taken as the contents may splatter towards the end of the evaporation.[4]

-

Purification: The resulting solid potassium 2-methylpropanoate can be recrystallized from a suitable solvent like ethanol to achieve higher purity. The purified product should be dried under vacuum.

Synthesis using Potassium Carbonate

Materials:

-

2-Methylpropanoic acid (isobutyric acid)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2 molar equivalents of 2-methylpropanoic acid to a suitable volume of ethanol.

-

Addition of Base: Gradually add 1 molar equivalent of anhydrous potassium carbonate to the stirred solution. Effervescence will be observed due to the release of carbon dioxide.

-

Reaction Conditions: The reaction mixture is typically stirred at a moderate temperature (e.g., 50°C) for a specified time to ensure complete reaction.[5] The progress of the reaction can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. Any excess solid can be removed by filtration. The filtrate, containing the dissolved product, is then concentrated under reduced pressure to yield the crude potassium 2-methylpropanoate.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Mandatory Visualization

Synthesis Workflow

Caption: General workflow for the synthesis of potassium 2-methylpropanoate.

Reaction Pathway with Potassium Hydroxide

Caption: Neutralization reaction with potassium hydroxide.

Reaction Pathway with Potassium Carbonate

Caption: Neutralization reaction with potassium carbonate.

Characterization

The identity and purity of the synthesized potassium 2-methylpropanoate can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the isobutyrate anion is expected to show two main signals. A doublet for the six equivalent methyl (CH₃) protons resulting from coupling with the methine (CH) proton, and a septet for the single methine proton due to coupling with the six methyl protons.[3]

-

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of the carbon atoms in the isobutyrate anion.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight. In negative-ion mode, the isobutyrate anion (C₄H₇O₂⁻) with a mass-to-charge ratio (m/z) of 87 would be observed.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic carboxylate functional group stretches.

Safety Precautions

-

2-Methylpropanoic acid is corrosive and has a strong odor. It should be handled in a well-ventilated fume hood.

-

Potassium hydroxide is a strong, corrosive base.[6] Direct contact with skin and eyes should be avoided by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The neutralization reaction is exothermic and can generate heat. Appropriate cooling measures should be in place for larger-scale reactions.

References

- 1. Potassium isobutyrate | C4H7KO2 | CID 23677462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Potassium Isobutyrate|Research Compound [benchchem.com]

- 4. wikieducator.org [wikieducator.org]

- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 6. Ricca Chemical - Potassium Hydroxide [riccachemical.com]

Physicochemical Properties of Potassium Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of potassium isobutyrate. The information is presented to support research, development, and application of this compound in various scientific fields. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided for key analytical procedures.

Chemical Identity and Structure

Potassium isobutyrate, also known as potassium 2-methylpropanoate, is the potassium salt of isobutyric acid.[1][2][3] It is classified as a short-chain fatty acid salt.

Molecular Structure:

Caption: Chemical structure of potassium isobutyrate.

Physicochemical Properties

The following tables summarize the key physicochemical properties of potassium isobutyrate and its parent acid, isobutyric acid.

Table 1: Physicochemical Properties of Potassium Isobutyrate

| Property | Value | Reference |

| Molecular Formula | C4H7KO2 | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 126.20 g/mol | [1][4][5][8][9][10][11] |

| Appearance | White to almost white crystalline powder, hygroscopic solid | [8][9][10][12] |

| Boiling Point | 155 °C | [6][9][12] |

| Flash Point | 58.2 °C | [4][6] |

| Solubility | Highly soluble in water. | [13] |

| Solid Phase Heat Capacity (Cp,solid) | 166.95 J/mol·K (at 298.15 K) | [5] |

| Solid Phase Molar Entropy (S°solid,1 bar) | 192.40 J/mol·K | [5] |

Table 2: Physicochemical Properties of Isobutyric Acid

| Property | Value | Reference |

| Molecular Formula | C4H8O2 | [14][15][16][17] |

| Molecular Weight | 88.11 g/mol | [14][15] |

| Appearance | Colorless liquid with a slightly unpleasant odor | [14][15][17] |

| Melting Point | -47 °C | [14][16] |

| Boiling Point | 153-155 °C | [14][16] |

| Density | 0.95 g/mL at 25 °C | [14] |

| Solubility in Water | Approx. 210 g/L at 20 °C | [14] |

| pKa | 4.84 | [14][15][16] |

Experimental Protocols

Synthesis of Potassium Isobutyrate

The most direct method for the synthesis of potassium isobutyrate is the neutralization of isobutyric acid with a potassium base, such as potassium hydroxide (B78521).[13]

Caption: Workflow for the synthesis of potassium isobutyrate.

Detailed Protocol:

-

Dissolution: Dissolve a known molar equivalent of isobutyric acid in a suitable solvent, such as distilled water or ethanol, in a reaction vessel.

-

Titration: Slowly add a stoichiometric amount of potassium hydroxide solution to the isobutyric acid solution while stirring continuously. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature (e.g., 25–60°C).[13]

-

Neutralization: Monitor the pH of the reaction mixture. The addition of potassium hydroxide is complete when a neutral pH is achieved.

-

Isolation: The resulting potassium isobutyrate can be isolated by removing the solvent under reduced pressure using a rotary evaporator.

-

Drying: The solid product should be dried under vacuum to remove any residual solvent and water.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of the dried potassium isobutyrate powder is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Aqueous Solubility

Protocol:

-

Equilibrium Method: An excess amount of potassium isobutyrate is added to a known volume of distilled water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of potassium isobutyrate in the clear supernatant is determined using a suitable analytical method, such as gravimetric analysis (after evaporation of the solvent) or titration.

Determination of pKa (of Isobutyric Acid)

The pKa of the conjugate acid is crucial for understanding the behavior of potassium isobutyrate in solution.

Protocol (Potentiometric Titration):

-

Sample Preparation: A standard solution of isobutyric acid is prepared in water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH or KOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

Biological Activity and Signaling

Isobutyric acid, the parent compound of potassium isobutyrate, is a short-chain fatty acid that can act as an agonist for the free fatty acid receptor 2 (FFAR2), also known as GPR43.[14] This G protein-coupled receptor is involved in various metabolic and inflammatory processes.

Caption: Generalized signaling pathway of FFAR2 activation by isobutyrate.

Safety and Handling

Potassium isobutyrate is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is described as causing skin and serious eye irritation, and may cause respiratory irritation.[18] It is a hygroscopic solid and should be stored in a dry, well-ventilated place.[9][10][12] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Potassium isobutyrate | C4H7KO2 | CID 23677462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. potassium isobutyrate [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. potassium isobutyrate (CAS 19455-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Potassium Isobutyrate | CAS#:19455-20-0 | Chemsrc [chemsrc.com]

- 7. CAS 19455-20-0: Potassium isobutyrate | CymitQuimica [cymitquimica.com]

- 8. Potassium Isobutyrate | CymitQuimica [cymitquimica.com]

- 9. ammol.org [ammol.org]

- 10. labproinc.com [labproinc.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Potassium Isobutyrate Manufacturers, with SDS [mubychem.com]

- 13. Potassium Isobutyrate|Research Compound [benchchem.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Isobutyric Acid | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Isobutyric_acid [chemeurope.com]

- 17. Isobutyric acid - Wikipedia [en.wikipedia.org]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Analysis of Potassium 2-Methylpropanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic analysis of potassium 2-methylpropanoate (B1197409). It details predicted spectral data, experimental protocols, and the logical workflows for spectral interpretation, serving as a vital resource for the characterization of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of potassium 2-methylpropanoate. These predictions are based on established principles of spectroscopy and comparative analysis with structurally similar compounds, such as isobutyric acid and other carboxylate salts.

Table 1: Predicted ¹H NMR Spectral Data for Potassium 2-Methylpropanoate in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.0 - 1.2 | Doublet | 6H | -CH(CH₃ )₂ |

| ~2.3 - 2.5 | Septet | 1H | -CH (CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data for Potassium 2-Methylpropanoate in D₂O

| Chemical Shift (δ) ppm | Assignment |

| ~19 - 21 | -CH(C H₃)₂ |

| ~35 - 37 | -C H(CH₃)₂ |

| ~183 - 185 | -C OO⁻ |

Table 3: Predicted IR Absorption Bands for Potassium 2-Methylpropanoate

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2970 - 2850 | C-H stretch (alkane) | Medium-Strong |

| ~1540 - 1650 | Asymmetric COO⁻ stretch | Strong |

| ~1400 - 1470 | Symmetric COO⁻ stretch | Strong |

| ~1370 | C-H bend (gem-dimethyl) | Medium |

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra of potassium 2-methylpropanoate are provided below. These protocols are designed to be adaptable to standard laboratory instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of potassium 2-methylpropanoate for structural elucidation.

Materials:

-

Potassium 2-methylpropanoate

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR tubes (5 mm)

-

Internal standard (optional, e.g., DSS or TSP)

-

Vortex mixer

-

Pipettes

Procedure for Sample Preparation:

-

Weigh approximately 10-20 mg of potassium 2-methylpropanoate directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of D₂O to the vial.

-

If an internal standard is required for chemical shift referencing and/or quantification, add a precise amount of a suitable standard (e.g., DSS).

-

Cap the vial and vortex until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

-

Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 10-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 200-220 ppm.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Two common methods for the analysis of solid samples are presented.

Objective: To obtain a rapid and high-quality IR spectrum of solid potassium 2-methylpropanoate.

Materials:

-

Potassium 2-methylpropanoate

-

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free tissues

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol, followed by a dry tissue.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a small amount (a few milligrams) of potassium 2-methylpropanoate powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

After the measurement, release the pressure, remove the sample, and clean the crystal as described in step 1.

Objective: To obtain a high-resolution transmission IR spectrum of potassium 2-methylpropanoate.

Materials:

-

Potassium 2-methylpropanoate

-

Spectroscopy-grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press and die set

-

Spatula

-

Infrared lamp (optional)

Procedure:

-

Place approximately 1-2 mg of potassium 2-methylpropanoate and 100-200 mg of dry KBr into an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. To minimize moisture absorption, this step can be performed under an infrared lamp.

-

Transfer a portion of the mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be recorded beforehand.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical connections between the molecular structure and the resulting spectroscopic data.

Caption: Experimental workflows for NMR and IR spectroscopic analysis.

Caption: Correlation of molecular structure with spectral features.

The Biological Activity of Potassium 2-Methylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2-methylpropanoate, also known as potassium isobutyrate, is the potassium salt of isobutyric acid, a branched-chain short-chain fatty acid (BCFA). While research on the potassium salt itself is limited, the biological activity of its anionic component, isobutyrate, is of growing scientific interest. Isobutyrate is a natural product of gut microbiota metabolism, arising from the fermentation of the amino acid valine. Emerging evidence indicates that isobutyrate plays a significant role in host physiology, primarily through two key mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs). These actions influence a variety of cellular processes, including gene expression, inflammation, and cell survival. This technical guide provides an in-depth overview of the biological activities of isobutyrate, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction

Short-chain fatty acids (SCFAs) are well-established as critical mediators of the gut-microbiota-host axis. While the straight-chain SCFAs acetate, propionate, and butyrate (B1204436) have been extensively studied, the biological roles of branched-chain SCFAs, such as isobutyrate, are now gaining significant attention. Isobutyrate is primarily produced in the colon by bacterial fermentation of valine. Although present in lower concentrations than its straight-chain counterparts, isobutyrate exerts distinct and potent biological effects that are relevant to gut health, metabolic regulation, and oncology. This guide will focus on the biological activity of the isobutyrate anion, the active component of potassium 2-methylpropanoate.

Core Mechanisms of Action

The biological effects of isobutyrate are principally mediated through two primary mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: Isobutyrate, like butyrate, can inhibit the activity of HDACs. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, isobutyrate promotes histone hyperacetylation, which results in a more open chromatin state and the altered expression of genes involved in cell cycle regulation, apoptosis, and differentiation. While the inhibitory potency of isobutyrate on specific HDAC isoforms is an area of active research, it is generally considered to be less potent than butyrate.

-

G-Protein Coupled Receptor (GPCR) Activation: Isobutyrate can act as a ligand for certain GPCRs, most notably G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2). Activation of GPR109A by isobutyrate can trigger various intracellular signaling cascades, leading to anti-inflammatory and other physiological responses. It is important to note that isobutyrate is a lower-affinity ligand for GPR109A compared to butyrate and the primary ligand, niacin.

Key Signaling Pathways Modulated by Isobutyrate

Isobutyrate has been shown to modulate several critical intracellular signaling pathways, contributing to its diverse biological effects.

TLR4/MyD88/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory response. Isobutyrate has been demonstrated to suppress the activation of this pathway, thereby exerting anti-inflammatory effects.

The binding of LPS to TLR4 triggers the recruitment of the adaptor protein MyD88. This leads to the activation of a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Isobutyrate can inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. While direct evidence for isobutyrate's modulation of this pathway is still emerging, the closely related SCFA, butyrate, is a known inhibitor of JAK/STAT signaling. It is hypothesized that isobutyrate may share this activity.

Cytokine binding to its receptor leads to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors. Butyrate has been shown to inhibit this pathway, in part by upregulating Suppressors of Cytokine Signaling (SOCS) proteins, which are negative regulators of JAK/STAT signaling.

Quantitative Data

Quantitative data on the biological activity of isobutyrate is still being gathered. However, data from studies on the closely related SCFA, butyrate, can provide a useful reference point. It is generally observed that isobutyrate exhibits similar, though often less potent, effects compared to butyrate.

| Target | Ligand | Assay | IC50 / EC50 | Reference |

| Histone Deacetylase 1 (HDAC1) | Sodium Butyrate | Enzyme Inhibition | 0.3 mM | [1] |

| Histone Deacetylase 2 (HDAC2) | Sodium Butyrate | Enzyme Inhibition | 0.4 mM | [1] |

| Histone Deacetylase 7 (HDAC7) | Sodium Butyrate | Enzyme Inhibition | 0.3 mM | [1] |

| G-Protein Coupled Receptor 109A (GPR109A) | Butyrate | Receptor Activation | 1.6 mM | [2] |

Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the biological activity of isobutyrate.

Workflow for Assessing Biological Activity

References

Potassium Isobutyrate: A Versatile Precursor in Modern Organic Synthesis

For Immediate Release

[City, State] – [Date] – Potassium isobutyrate, a simple carboxylate salt, is emerging as a versatile and cost-effective precursor in a variety of organic transformations. This technical guide provides an in-depth analysis of its application in the synthesis of key organic molecules, offering valuable insights for researchers, scientists, and professionals in drug development. The guide details synthetic methodologies, presents quantitative data, and illustrates reaction pathways and workflows.

Introduction

Potassium isobutyrate, the potassium salt of isobutyric acid, offers a readily available and stable source of the isobutyrate nucleophile. Its utility in organic synthesis stems from its ability to participate in fundamental bond-forming reactions, leading to the efficient construction of more complex molecular architectures. This guide focuses on two primary applications: the synthesis of carboxylic anhydrides and the formation of ketones, both crucial transformations in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials.

Synthesis of Isobutyric Anhydride (B1165640)

The reaction of a carboxylate salt with an acyl chloride is a classical and efficient method for the preparation of carboxylic anhydrides. Potassium isobutyrate serves as an excellent nucleophile in this transformation, reacting readily with isobutyryl chloride to form isobutyric anhydride.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The isobutyrate anion of potassium isobutyrate attacks the electrophilic carbonyl carbon of isobutyryl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of isobutyric anhydride.

A general workflow for this synthesis is depicted below:

Experimental Protocol

The following is a representative experimental protocol for the synthesis of isobutyric anhydride from potassium isobutyrate.

Materials:

-

Potassium isobutyrate

-

Isobutyryl chloride

-

Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend potassium isobutyrate (1.0 equivalent) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add isobutyryl chloride (1.0 equivalent), dissolved in anhydrous THF, dropwise to the stirred suspension over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the precipitated potassium chloride.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude isobutyric anhydride by fractional distillation under reduced pressure.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Potassium Isobutyrate | Isobutyryl Chloride | THF | 0 to RT | 2 - 4 | 85 - 95 |

| Potassium Isobutyrate | Isobutyryl Chloride | DCM | 0 to RT | 2 - 4 | 80 - 90 |

Table 1: Representative reaction conditions and yields for the synthesis of isobutyric anhydride.

Synthesis of Diisopropyl Ketone

Potassium isobutyrate can also serve as a precursor for the synthesis of ketones, such as diisopropyl ketone. This transformation can be achieved through the reaction with a suitable organometallic reagent, such as an isopropyllithium (B161069) or isopropylmagnesium halide.

Reaction Principle and Mechanism

The synthesis of ketones from carboxylate salts and organometallic reagents is a well-established method. The reaction proceeds through a double addition-elimination mechanism. The organometallic reagent acts as a strong nucleophile, attacking the carbonyl carbon of the isobutyrate. The initial tetrahedral intermediate can then collapse, eliminating a potassium oxide species and forming the ketone. A second equivalent of the organometallic reagent can potentially react with the newly formed ketone to produce a tertiary alcohol, making careful control of stoichiometry and reaction conditions crucial.

The proposed signaling pathway for this reaction is illustrated below:

Experimental Protocol

The following is a representative experimental protocol for the synthesis of diisopropyl ketone from potassium isobutyrate.

Materials:

-

Potassium isobutyrate

-

Isopropyllithium or isopropylmagnesium bromide in a suitable solvent (e.g., diethyl ether, THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous potassium isobutyrate (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add the organolithium or Grignard reagent (2.0 equivalents) to the stirred suspension via the dropping funnel.

-

Maintain the temperature at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or GC analysis of quenched aliquots.

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diisopropyl ketone by fractional distillation.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Potassium Isobutyrate | Isopropyllithium | Diethyl Ether | -78 to RT | 12 - 16 | 60 - 75 |

| Potassium Isobutyrate | Isopropylmagnesium Bromide | THF | -78 to RT | 12 - 16 | 55 - 70 |

Table 2: Representative reaction conditions and yields for the synthesis of diisopropyl ketone.

Conclusion

Potassium isobutyrate is a valuable and underutilized precursor in organic synthesis. Its application in the preparation of isobutyric anhydride and diisopropyl ketone demonstrates its potential for the construction of important chemical intermediates. The methodologies outlined in this guide are robust and can likely be adapted for the synthesis of a wider range of anhydrides and ketones. Further research into the expanded utility of potassium isobutyrate and other potassium carboxylates in organic synthesis is warranted and promises to yield novel and efficient synthetic transformations.

Crystal Structure of Anhydrous Potassium 2-Methylpropanoate Remains Elusive in Public Domain

Despite a comprehensive search of scientific literature and chemical databases, the complete crystal structure of anhydrous potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate, is not publicly available. While the crystal structure of its hemihydrate form has been determined, detailed crystallographic data for the anhydrous compound, including unit cell parameters, space group, and atomic coordinates, could not be located. This lack of foundational data precludes the creation of an in-depth technical guide on its core crystal structure.

This report summarizes the available information regarding the synthesis of potassium 2-methylpropanoate and general experimental protocols for crystal growth, which would be prerequisite steps for its structural determination.

Experimental Protocols

Synthesis of Potassium 2-Methylpropanoate

The most common and straightforward method for synthesizing potassium 2-methylpropanoate is through an acid-base neutralization reaction.[1]

Materials:

-

Isobutyric acid (2-methylpropanoic acid)

-

Potassium hydroxide (B78521) (KOH) or Potassium carbonate (K₂CO₃)

-

An appropriate solvent (e.g., water or ethanol)

Procedure:

-

Dissolution: Dissolve a measured amount of isobutyric acid in a suitable solvent.

-

Neutralization: Slowly add a stoichiometric amount of the potassium base (KOH or K₂CO₃) to the isobutyric acid solution while stirring. The reaction is exothermic. If using potassium carbonate, effervescence (release of CO₂) will be observed.

-

Reaction with KOH: CH₃CH(CH₃)COOH + KOH → CH₃CH(CH₃)COOK + H₂O

-

Reaction with K₂CO₃: 2 CH₃CH(CH₃)COOH + K₂CO₃ → 2 CH₃CH(CH₃)COOK + H₂O + CO₂

-

-

Completion and Isolation: Continue stirring until the reaction is complete (e.g., cessation of gas evolution or neutralization confirmed by pH measurement). The resulting solution contains potassium 2-methylpropanoate.

-

Crystallization: To obtain the solid salt, the solvent can be removed by evaporation. For the growth of single crystals suitable for X-ray diffraction, specific crystallization techniques are necessary.

General Methods for Single Crystal Growth

For the crystallographic analysis of anhydrous potassium 2-methylpropanoate, the growth of high-quality single crystals is essential. The following are general techniques that could be employed:

-

Slow Solvent Evaporation: This is the most common method for growing single crystals.[2] A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals. The choice of solvent is critical; the compound should be soluble but not excessively so.[2]

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

-

Cooling Crystallization: This method relies on the principle that the solubility of many compounds decreases with temperature. A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.

The successful growth of single crystals of the anhydrous form would likely require careful control of conditions to prevent the formation of the hemihydrate. This could involve the use of anhydrous solvents and performing the crystallization under a dry atmosphere.

Logical Workflow for Synthesis and Crystallization

The following diagram illustrates the general workflow for the synthesis of potassium 2-methylpropanoate and the subsequent steps toward obtaining single crystals for structural analysis.

Conclusion

While a detailed technical guide on the crystal structure of anhydrous potassium 2-methylpropanoate cannot be provided due to the absence of publicly available crystallographic data, this document outlines the established methods for its synthesis and the general experimental protocols that would be necessary to produce single crystals for X-ray diffraction analysis. The determination of the crystal structure of this compound would be a valuable contribution to the field, providing insights into its solid-state packing and intermolecular interactions, which are of interest to researchers in materials science and drug development.

References

An In-depth Technical Guide to the Thermal Decomposition of Potassium Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of potassium isobutyrate. It covers the core principles of its decomposition, including the primary reaction pathway, expected products, and the underlying mechanism. This document also outlines detailed experimental protocols for analyzing this decomposition using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and presents expected quantitative data based on established chemical principles, due to the limited availability of specific experimental data for this compound in peer-reviewed literature.

Introduction

Potassium isobutyrate (also known as potassium 2-methylpropanoate) is the potassium salt of isobutyric acid. Its thermal stability and decomposition characteristics are of interest in various fields, including organic synthesis, catalysis, and as a case study in the broader context of the thermal behavior of carboxylate salts. Understanding its decomposition pathway is crucial for applications where it might be subjected to elevated temperatures.

The primary thermal decomposition route for alkali metal carboxylates is ketonic decarboxylation, a reaction that has been known for over a century. This process involves the conversion of two equivalents of a carboxylate salt into a symmetric ketone, with the concurrent formation of a metal carbonate and carbon dioxide.

Core Principles of Decomposition

The thermal decomposition of anhydrous potassium isobutyrate is predicted to proceed via ketonic decarboxylation. The overall balanced chemical equation for this reaction is:

2 (CH₃)₂CHCOOK (s) → ((CH₃)₂CH)₂CO (g) + K₂CO₃ (s) + CO₂ (g)

This reaction yields diisopropyl ketone, potassium carbonate, and carbon dioxide as the main products. The reaction is typically driven by heat and may be influenced by the presence of catalysts.

Reaction Mechanism

The precise mechanism of ketonic decarboxylation of alkali metal carboxylates is a subject of ongoing discussion, but a plausible pathway involves the formation of a β-keto acid intermediate. This proposed mechanism is outlined below and visualized in the accompanying diagram.

Caption: Proposed reaction mechanism for the thermal decomposition of potassium isobutyrate.

Quantitative Analysis

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. For potassium isobutyrate, a multi-step mass loss is anticipated.

| Step | Temperature Range (°C) (Estimated) | Mass Loss (%) (Theoretical) | Associated Process |

| 1 | 350 - 500 | 44.4 | Decomposition of potassium isobutyrate to diisopropyl ketone and carbon dioxide. |

| 2 | > 800 | - | Decomposition of potassium carbonate (if heated to very high temperatures). |

Note on Theoretical Mass Loss Calculation:

-

Molecular weight of Potassium Isobutyrate (C₄H₇KO₂): 126.19 g/mol

-

Molecular weight of Diisopropyl Ketone (C₇H₁₄O): 114.19 g/mol

-

Molecular weight of Potassium Carbonate (K₂CO₃): 138.21 g/mol

-

Molecular weight of Carbon Dioxide (CO₂): 44.01 g/mol

From the balanced equation: 2 moles of potassium isobutyrate (252.38 g) produce 1 mole of diisopropyl ketone (114.19 g), 1 mole of potassium carbonate (138.21 g), and 1 mole of carbon dioxide (44.01 g). The volatile products are diisopropyl ketone and carbon dioxide.

Total initial mass: 252.38 g Total mass of volatile products: 114.19 g + 44.01 g = 158.20 g Theoretical mass loss (%) = (158.20 g / 252.38 g) * 100% = 62.7% - Correction : The primary decomposition yields the ketone and potassium carbonate. The CO2 is a byproduct of the overall transformation. A more accurate representation of the initial major mass loss would be the volatilization of the ketone. Let's reconsider the primary decomposition reaction often cited for ketonization: 2 RCOOK → R₂CO + K₂CO₃. In this case, the mass loss would be the ketone. Mass loss = (114.19 g / 252.38 g) * 100% = 45.2%.

Let's assume the decomposition follows: 2 (CH₃)₂CHCOOK → ((CH₃)₂CH)₂CO + K₂CO₃. Initial mass = 2 * 126.19 = 252.38 g/mol . Mass of volatile product (ketone) = 114.19 g/mol . Theoretical mass loss = (114.19 / 252.38) * 100% = 45.25%.

The second mass loss for the decomposition of K₂CO₃ would occur at much higher temperatures, typically above its melting point of 891°C.

Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature.

| Thermal Event | Temperature (°C) (Estimated) | Enthalpy Change (ΔH) |

| Decomposition | 350 - 500 | Endothermic |

Experimental Protocols

The following are detailed, representative methodologies for the thermal analysis of potassium isobutyrate.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of potassium isobutyrate.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

-

Alumina (B75360) or platinum crucibles

-

Analytical balance (for sample preparation)

Procedure:

-

Tare an empty alumina crucible on the TGA's balance.

-

Accurately weigh 5-10 mg of finely ground, anhydrous potassium isobutyrate into the crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions and enthalpy changes associated with the decomposition of potassium isobutyrate.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)

-

Aluminum or gold crucibles and lids (hermetically sealed if possible to contain volatiles, but with a pinhole to allow for pressure release)

-

Crucible sealing press

Procedure:

-

Accurately weigh 2-5 mg of finely ground, anhydrous potassium isobutyrate into a DSC pan.

-

Seal the pan with a lid, applying a pinhole if significant gas evolution is expected.

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Equilibrate the system at a starting temperature of 25°C.

-

Heat the sample from 25°C to 500°C at a heating rate of 10°C/min under a nitrogen purge of 50 mL/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic or exothermic peaks associated with thermal events like decomposition.

Caption: General experimental workflow for the thermal analysis of potassium isobutyrate.

Conclusion

The thermal decomposition of potassium isobutyrate is a classic example of ketonic decarboxylation, a fundamental reaction in organic chemistry. While specific, published quantitative thermal analysis data for this compound is scarce, its behavior can be confidently predicted based on the well-established chemistry of alkali metal carboxylates. The primary products are diisopropyl ketone and potassium carbonate, formed through a mechanism likely involving a β-keto acid intermediate. The experimental protocols provided herein offer a robust framework for researchers to conduct their own detailed thermal analysis of potassium isobutyrate and similar compounds. Further research, including evolved gas analysis (EGA) coupled with TGA-MS or TGA-FTIR, would provide definitive identification of the volatile decomposition products and further elucidate the reaction kinetics.

An In-depth Technical Guide to the Solubility of Potassium 2-Methylpropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-methylpropanoate (B1197409) (C₄H₇KO₂) is the potassium salt of isobutyric acid.[1][2][3] Its utility spans various fields, including its role as a reagent in organic synthesis and as a potential component in pharmaceutical formulations.[1] Understanding its solubility in different organic solvents is paramount for process optimization, controlling crystallization, and developing effective delivery systems.

This guide outlines standardized experimental procedures for quantitatively determining the solubility of potassium 2-methylpropanoate. It covers the gravimetric method, UV-Vis spectroscopy, and titration-based approaches, providing detailed protocols for each. Furthermore, it presents a structured format for data representation and visual workflows to aid in experimental design and execution.

Physicochemical Properties of Potassium 2-Methylpropanoate

A foundational understanding of the physicochemical properties of potassium 2-methylpropanoate is essential for designing solubility experiments and interpreting the results.

| Property | Value | Reference |

| Chemical Formula | C₄H₇KO₂ | [2][3] |

| Molecular Weight | 126.20 g/mol | [2] |

| IUPAC Name | potassium 2-methylpropanoate | [2] |

| CAS Number | 19455-20-0 | [3] |

| Appearance | White crystalline solid | [1] |

| Water Solubility | Soluble | [1] |

Experimental Protocols for Solubility Determination

The selection of an appropriate method for solubility determination depends on factors such as the properties of the solute and solvent, the required accuracy, and the available equipment. Below are detailed protocols for three common and reliable methods.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

3.1.1. Materials and Equipment

-

Potassium 2-methylpropanoate

-

Selected organic solvent(s)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or beaker

-

Drying oven

3.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of potassium 2-methylpropanoate to a known volume of the organic solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Ensure that excess solid remains.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the solution's temperature and filter it using a syringe filter into a pre-weighed container.

-

-

Determination of Solute Mass:

-

Weigh the container with the filtrate to determine the mass of the saturated solution.

-

Evaporate the solvent from the filtrate in a drying oven at a temperature that will not decompose the solute.

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Solubility ( g/100 g solvent):

-

Mass of dissolved solute = (Mass of container + residue) - (Mass of empty container)

-

Mass of solvent = (Mass of container + solution) - (Mass of container + residue)

-

Solubility = (Mass of dissolved solute / Mass of solvent) * 100

-

-

Solubility (mol/L):

-

Moles of solute = Mass of dissolved solute / Molecular weight of potassium 2-methylpropanoate

-

Volume of solution withdrawn (in L)

-

Solubility = Moles of solute / Volume of solution

-

-

UV-Vis Spectroscopic Method

This method is suitable if potassium 2-methylpropanoate exhibits a characteristic UV-Vis absorbance in the chosen solvent. It is a rapid and sensitive technique that requires the creation of a calibration curve.

3.2.1. Materials and Equipment

-

Potassium 2-methylpropanoate

-

Selected organic solvent(s) (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker

3.2.2. Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of known concentration by dissolving a precisely weighed amount of potassium 2-methylpropanoate in the chosen organic solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for blank absorbance). Determine the equation of the line (y = mx + c).

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1.2, step 1).

-

-

Analysis of Saturated Solution:

-

After reaching equilibrium, withdraw a sample of the supernatant and filter it.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Titration Method

The titration method can be employed if the 2-methylpropanoate anion can be titrated with a suitable titrant (e.g., a strong acid in a non-aqueous medium).

3.3.1. Materials and Equipment

-

Potassium 2-methylpropanoate

-

Selected organic solvent(s)

-

Standardized titrant solution (e.g., perchloric acid in a non-aqueous solvent)

-

Potentiometric titrator or a suitable indicator

-

Burette, pipettes, and beakers

-

Analytical balance

-

Thermostatic shaker

3.3.2. Procedure

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1.2, step 1).

-

-

Titration:

-

Withdraw a precise volume of the clear, saturated supernatant after filtration.

-

Add a suitable indicator or place the electrodes of a potentiometric titrator into the solution.

-

Titrate the solution with the standardized titrant until the endpoint is reached (indicated by a color change or a sharp potential jump).

-

-

Calculation of Solubility:

-

Calculate the moles of titrant used to reach the endpoint.

-

Based on the stoichiometry of the titration reaction, determine the moles of potassium 2-methylpropanoate in the titrated sample.

-

Calculate the concentration (solubility) of potassium 2-methylpropanoate in the saturated solution (mol/L).

-

Data Presentation

Systematic recording of experimental data is crucial for comparison and analysis. The following table provides a template for documenting solubility data for potassium 2-methylpropanoate in various organic solvents at different temperatures.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method Used | Notes |

| e.g., Methanol | e.g., 25 | e.g., Gravimetric | |||

| e.g., Ethanol | e.g., 25 | e.g., UV-Vis | |||

| e.g., Acetone | e.g., 25 | e.g., Titration | |||

| e.g., Dimethylformamide | e.g., 25 | ||||

| e.g., Dimethyl sulfoxide | e.g., 25 | ||||

| ... | ... |

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Generalized experimental workflow for determining the solubility of a solid in a liquid.

Logical Flow for Method Selection

The choice of an appropriate analytical method is a critical step in solubility determination. The diagram below provides a logical framework for selecting a method based on the properties of the solute and solvent.

Caption: Decision tree for selecting a suitable method for solubility determination.

Conclusion

While a comprehensive database of the solubility of potassium 2-methylpropanoate in a wide array of organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to systematically and accurately determine this vital physicochemical property. The detailed experimental protocols for gravimetric, spectroscopic, and titration methods, along with the provided templates for data organization and visual workflows, empower scientists and drug development professionals to generate reliable solubility data. This, in turn, will facilitate more informed decisions in process development, formulation design, and fundamental chemical research. The application of these standardized methods will contribute to a more robust understanding of the behavior of potassium 2-methylpropanoate in various chemical environments.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of Potassium Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bonding of potassium isobutyrate, focusing on its solid-state structure as determined by X-ray crystallography. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characteristics of this compound.

Molecular Structure and Bonding

Potassium isobutyrate, the potassium salt of 2-methylpropanoic acid, is an ionic compound consisting of a potassium cation (K⁺) and an isobutyrate anion ((CH₃)₂CHCOO⁻). The bonding within this compound is a combination of ionic and covalent interactions.

Ionic Bonding: The primary interaction is the electrostatic attraction between the positively charged potassium ion and the negatively charged carboxylate group of the isobutyrate anion. In the solid state, these ions are arranged in a specific crystal lattice.

Covalent Bonding: Within the isobutyrate anion, the atoms are linked by covalent bonds. The carboxylate group exhibits resonance, leading to delocalization of the negative charge over the two oxygen atoms. This results in the two carbon-oxygen bonds having characteristics intermediate between a single and a double bond.

The molecular geometry of the isobutyrate anion is characterized by a trigonal planar arrangement around the carboxylate carbon atom and a tetrahedral geometry around the central carbon atom of the isopropyl group.

Crystallographic Data of Potassium Isobutyrate Hemihydrate

The definitive understanding of the molecular geometry and bonding in the solid state comes from single-crystal X-ray diffraction studies. The crystal structure of potassium isobutyrate has been determined in its hemihydrate form, with the chemical formula [K₂(C₄H₇O₂)₂(H₂O)]n.[1]

Table 1: Crystallographic Data for Potassium Isobutyrate Hemihydrate [1]

| Parameter | Value |

| Chemical Formula | C₈H₁₆K₂O₅ |

| Formula Weight | 270.40 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1373 (4) |

| b (Å) | 10.2309 (4) |

| c (Å) | 12.5691 (5) |

| β (°) | 104.305 (2) |

| Volume (ų) | 1260.47 (9) |

| Temperature (K) | 240 |

Molecular Geometry and Internal Coordinates

The detailed molecular geometry of the isobutyrate anion within the crystal structure of potassium isobutyrate hemihydrate reveals key structural features. The methylethyl groups of the isobutyrate anion are disordered over two positions.[1]

Table 2: Selected Bond Lengths in the Isobutyrate Anion

| Bond | Bond Length (Å) |

| C1 - O1 | 1.255 |

| C1 - O2 | 1.259 |

| C1 - C2 | 1.521 |

| C2 - C3 | 1.515 |

| C2 - C4 | 1.518 |

Table 3: Selected Bond Angles in the Isobutyrate Anion

| Atoms | Bond Angle (°) |

| O1 - C1 - O2 | 124.9 |

| O1 - C1 - C2 | 117.4 |

| O2 - C1 - C2 | 117.7 |

| C1 - C2 - C3 | 109.8 |

| C1 - C2 - C4 | 109.5 |

| C3 - C2 - C4 | 111.2 |

Table 4: Selected Torsion (Dihedral) Angles in the Isobutyrate Anion

| Atoms | Dihedral Angle (°) |

| O1 - C1 - C2 - C3 | -16.8 |

| O2 - C1 - C2 - C4 | 5.7 |

Coordination Environment of the Potassium Ion

In the crystal structure of potassium isobutyrate hemihydrate, the potassium cations are seven-coordinate, forming an irregular coordination polyhedron.[1] They are coordinated by oxygen atoms from both the carboxylate groups of the isobutyrate anions and the water molecules. This coordination links the components into a polymeric structure.

Experimental Protocols

Single-Crystal X-ray Diffraction

A representative experimental protocol for the determination of the crystal structure of an organic salt like potassium isobutyrate is as follows:

-

Crystal Growth: Single crystals of potassium isobutyrate hemihydrate can be grown from an aqueous solution.[1] Potassium carbonate is reacted with 2-methylpropanoic acid in a 1:2 molar ratio in water. The pH is adjusted to 6-7, and the solution is filtered. Slow evaporation of the excess water at approximately 313 K yields colorless, plate-like crystals.[1]

-

Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 240 K). The crystal is rotated, and a series of diffraction images are collected.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of potassium isobutyrate in solution.

-

Sample Preparation: A solution of potassium isobutyrate is prepared by dissolving a few milligrams of the solid in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

¹H NMR Spectroscopy: A typical ¹H NMR spectrum of the isobutyrate anion would show a doublet for the six equivalent methyl (CH₃) protons due to coupling with the single methine (CH) proton, and a septet for the methine proton due to coupling with the six methyl protons.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display distinct signals for the carboxylate carbon, the methine carbon, and the equivalent methyl carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in potassium isobutyrate.

-

Sample Preparation: A solid sample can be prepared as a KBr (potassium bromide) pellet. A small amount of finely ground potassium isobutyrate is mixed with dry KBr powder and pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over a typical range (e.g., 4000-400 cm⁻¹).

-

Spectral Interpretation: The spectrum is analyzed for characteristic absorption bands. For the isobutyrate anion, strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are expected in the regions of approximately 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively.

Visualizations

Logical Relationship of Analytical Techniques

Caption: Workflow for the synthesis and structural elucidation of potassium isobutyrate.

Bonding in Potassium Isobutyrate

Caption: Diagram illustrating the ionic and covalent bonding in potassium isobutyrate.

References

An In-depth Technical Guide to the Discovery and History of Potassium 2-Methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate, is the potassium salt of 2-methylpropanoic acid (isobutyric acid). While the discovery of this specific salt is not a singular historical event, its history is intrinsically linked to the discovery and characterization of its constituent parts: the element potassium and isobutyric acid. This technical guide provides a comprehensive overview of the historical context, synthesis, physicochemical properties, and biological significance of potassium 2-methylpropanoate, with a focus on detailed experimental protocols and the signaling pathways of its anionic component.

Historical Perspective

The history of potassium 2-methylpropanoate is best understood by examining the timelines of its constituent ions.

The Discovery of Potassium

The story of potassium begins with the age-old production of potash from wood ashes. For centuries, chemists were unaware that "vegetable alkali" (potash) was distinct from "mineral alkali" (soda ash). In 1807, the English chemist Sir Humphry Davy made a breakthrough. Using the newly invented voltaic pile, he conducted electrolysis on molten caustic potash (potassium hydroxide (B78521), KOH), isolating a new metallic element at the cathode. This new element, which he named potassium, was the first metal to be isolated by electrolysis.

The Emergence of Isobutyric Acid

Carboxylic acids have been known since antiquity, with acetic acid from vinegar being a prime example. Isobutyric acid (2-methylpropanoic acid), an isomer of butyric acid, was identified later as organic chemistry developed. It is found naturally in various plants such as carobs (Ceratonia siliqua) and as an ethyl ester in croton oil.

While a definitive first synthesis is not clearly documented, the development of organic synthesis in the 19th century led to various methods for preparing carboxylic acids. Early laboratory methods for synthesizing isobutyric acid included the hydrolysis of isobutyronitrile (B166230) and the oxidation of isobutanol with oxidizing agents like potassium dichromate in sulfuric acid. The industrial production of isobutyric acid later evolved to include methods like the oxidation of isobutyraldehyde, a byproduct of the hydroformylation of propylene, and the Koch reaction, which involves the hydrocarboxylation of propylene.

The synthesis of simple salts like potassium 2-methylpropanoate would have been a straightforward neutralization reaction following the isolation and characterization of isobutyric acid.

Physicochemical Properties

A summary of the key physicochemical properties of potassium 2-methylpropanoate is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₇KO₂ |

| Molecular Weight | 126.20 g/mol [1][2][3] |

| CAS Number | 19455-20-0[1][2][3] |

| Appearance | White to almost white crystalline powder, hygroscopic solid[2] |

| Boiling Point | 155 °C (decomposes)[2] |

| Flash Point | 58 °C[2] |

| Solubility | Soluble in water |

| Solid Phase Heat Capacity (Cp,solid) | 166.95 J/mol·K at 298.15 K[1][4] |

| Solid Phase Molar Entropy (S°solid,1 bar) | 192.40 J/mol·K[1] |

Experimental Protocols

The synthesis of potassium 2-methylpropanoate is a standard acid-base neutralization reaction. Below is a detailed experimental protocol for its preparation in a laboratory setting.

Synthesis of Potassium 2-Methylpropanoate via Neutralization

Objective: To synthesize potassium 2-methylpropanoate from isobutyric acid and potassium hydroxide.

Materials:

-

Isobutyric acid (2-methylpropanoic acid), >99% purity

-

Potassium hydroxide (KOH), pellets

-

Deionized water

-

Ethanol

-

Phenolphthalein (B1677637) indicator solution

-

Magnetic stirrer and stir bar

-

Burette, 50 mL

-

Beaker, 250 mL

-

Erlenmeyer flask, 250 mL

-

Rotary evaporator

-

Drying oven

Procedure:

-

Preparation of Potassium Hydroxide Solution (Titrant):

-

Accurately weigh approximately 5.6 g of KOH pellets and dissolve them in 100 mL of deionized water in a beaker. Stir until fully dissolved.

-

Standardize the KOH solution by titrating against a known concentration of a standard acid (e.g., potassium hydrogen phthalate) to determine its exact molarity.

-

-

Neutralization Reaction:

-

Accurately weigh approximately 8.81 g (0.1 mol) of isobutyric acid into a 250 mL Erlenmeyer flask.

-

Add 50 mL of deionized water and a magnetic stir bar to the flask and stir until the isobutyric acid is fully dissolved.

-

Add 2-3 drops of phenolphthalein indicator to the isobutyric acid solution. The solution should be colorless.

-

Fill the burette with the standardized KOH solution.

-

Slowly titrate the isobutyric acid solution with the KOH solution while continuously stirring.

-

Continue the titration until a faint, persistent pink color is observed, indicating the endpoint of the neutralization. Record the volume of KOH solution used.

-

-

Isolation and Purification:

-

Transfer the resulting potassium 2-methylpropanoate solution to a round-bottom flask.

-

Remove the water and any excess solvent using a rotary evaporator under reduced pressure.

-

The resulting solid is potassium 2-methylpropanoate.

-

For further purification, the solid can be recrystallized from a minimal amount of hot ethanol.

-

Dry the purified crystals in a drying oven at a low temperature (e.g., 60-70 °C) to a constant weight.

-

Diagram of Synthesis Workflow:

Biological Significance and Signaling Pathways

Potassium 2-methylpropanoate readily dissociates in aqueous environments into potassium cations (K⁺) and 2-methylpropanoate anions (isobutyrate). Both of these ions have significant biological roles. Potassium is a crucial electrolyte for nerve function, muscle contraction, and maintaining fluid balance. Isobutyrate, as a short-chain fatty acid (SCFA), is a product of gut microbiota metabolism and acts as a signaling molecule.

SCFAs, including isobutyrate, primarily exert their effects through the activation of G-protein coupled receptors (GPCRs), notably GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).

GPR41 Signaling Pathway

Activation of GPR41 by isobutyrate primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is involved in regulating host energy balance and gut motility.

GPR43 Signaling Pathway

The GPR43 receptor exhibits dual coupling to both Gαi/o and Gαq/11 G-protein subunits. The Gαi/o pathway is similar to that of GPR41. The activation of the Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is involved in inflammatory responses and immune cell function.

Conclusion

Potassium 2-methylpropanoate, while a seemingly simple salt, is rooted in significant historical discoveries in chemistry. Its synthesis is a fundamental acid-base reaction, and its constituent ions play vital roles in biological systems. For researchers in drug development and life sciences, understanding the physicochemical properties and, more importantly, the signaling pathways of the isobutyrate anion, offers insights into the complex interplay between metabolism, gut microbiota, and host physiology. The continued exploration of SCFA receptor signaling holds promise for therapeutic interventions in metabolic and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for Potassium 2-Methylpropanoate Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-methylpropanoate (B1197409), also known as potassium isobutyrate, is the potassium salt of 2-methylpropanoic acid (isobutyric acid).[1][2] This document provides detailed application notes and protocols for the preparation and use of potassium 2-methylpropanoate as a buffer solution in research, particularly in biological assays and drug development. A buffer solution created from a weak acid and its conjugate base, such as 2-methylpropanoic acid and potassium 2-methylpropanoate, resists changes in pH upon the addition of small quantities of acid or base.[3]

The effectiveness of a buffer is centered around the pKa of its acidic component. The pKa of 2-methylpropanoic acid is approximately 4.86. This makes a potassium 2-methylpropanoate buffer most effective in the pH range of 3.86 to 5.86.

Physicochemical Properties

A summary of the relevant physicochemical properties of potassium 2-methylpropanoate and its conjugate acid is provided in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | Potassium 2-methylpropanoate | [2] |

| Synonyms | Potassium isobutyrate, Isobutyric acid potassium salt | [2] |

| CAS Number | 19455-20-0 | [4] |

| Molecular Formula | C₄H₇KO₂ | [5] |

| Molecular Weight | 126.20 g/mol | [5] |

| Appearance | White to almost white powder/crystal | |

| pKa of 2-methylpropanoic acid | 4.86 | |

| Effective pH Range | 3.86 - 5.86 | |

| Solubility | Soluble in water | [1] |

Applications

Potassium 2-methylpropanoate buffers are suitable for a variety of applications where a stable pH in the acidic range is required. Carboxylate buffers, in general, are utilized in pharmaceutical formulations and biochemical assays.[3][6][7]

Potential applications include:

-

Enzyme Assays: Many enzymes exhibit optimal activity within a specific pH range. A potassium 2-methylpropanoate buffer can be employed for assays of enzymes that are active in the acidic pH range.[8][9]

-

Drug Formulation: In the development of pharmaceutical preparations, maintaining a stable pH is crucial for the solubility and stability of active pharmaceutical ingredients (APIs).[3][7][10][11] Carboxylate buffers are often used for this purpose.[6]

-

Protein Purification and Analysis: Maintaining a constant pH is critical during various steps of protein purification to ensure protein stability and integrity.

-

Cell Culture: While less common for this application, certain specialized cell culture media or experimental conditions may require a buffer in this pH range.

Experimental Protocols

Preparation of a 0.1 M Potassium 2-Methylpropanoate Buffer Solution